

Early Preclinical Efficacy of VTP-50469: A Technical Overview

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Compound of Interest

Compound Name: VTP50469

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This technical guide provides an in-depth analysis of the early preclinical data on VTP-50469, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. The following sections detail the quantitative efficacy of VTP-50469 in various cancer models, the experimental protocols used in these key studies, and visualizations of its mechanism of action and experimental workflows.

In Vitro Efficacy

VTP-50469 has demonstrated potent anti-proliferative activity in a range of leukemia cell lines, particularly those with MLL rearrangements (MLL-r) and NPM1 mutations. In contrast, its activity against Ewing Sarcoma cell lines was significantly lower.

Table 1: VTP-50469 In Vitro IC50 Values in Cancer Cell Lines

Cell Line	Cancer Type	Key Mutation/Rearrangement	IC50 (nM)	Reference
MOLM13	Acute Myeloid Leukemia (AML)	MLL-AF9	13	[1] [2]
MV4;11	Acute Myeloid Leukemia (AML)	MLL-AF4	10 - 17	[1] [2] [3] [4] [5]
THP1	Acute Myeloid Leukemia (AML)	MLL-AF9	37	[1] [2]
NOMO1	Acute Myeloid Leukemia (AML)	MLL-AF9	30	[1] [2]
ML2	Acute Myeloid Leukemia (AML)	MLL-AF6	16	[1] [2]
EOL1	Eosinophilic Leukemia	-	20	[1] [2]
Murine MLL-AF9	Acute Myeloid Leukemia (AML)	MLL-AF9	15	[1] [2]
KOPN8	B-cell Acute Lymphoblastic Leukemia (B-ALL)	MLL-rearranged	15	[1] [2]
HB11;19	B-cell Acute Lymphoblastic Leukemia (B-ALL)	MLL-rearranged	36	[1] [2]
SEMK2	B-cell Acute Lymphoblastic Leukemia (B-ALL)	MLL-AF4	27	[1] [2]
RS4;11	B-cell Acute Lymphoblastic	MLL-AF4	25	[1] [2]

Leukemia (B-ALL)

OCI-AML3	Acute Myeloid Leukemia (AML)	NPM1c+	~20	
ES-1	Ewing Sarcoma	EWSR1-FLI1	> 3000	[3]
ES-4	Ewing Sarcoma	EWSR1-FLI1	> 3000	[3]
ES-6	Ewing Sarcoma	EWSR1-FLI1	> 3000	[3]
EW-8	Ewing Sarcoma	EWSR1-FLI1	> 3000	[3]

In Vivo Efficacy

VTP-50469 has shown significant anti-tumor activity in patient-derived xenograft (PDX) models of MLL-rearranged and NPM1-mutant leukemia. However, its efficacy was limited in Ewing Sarcoma xenograft models.

Table 2: VTP-50469 In Vivo Efficacy in Leukemia Patient-Derived Xenograft (PDX) Models

PDX Model	Cancer Type	Treatment Regimen	Key Findings	Reference
MLL-r B-ALL & AML (n=3)	B-ALL, AML	50 mg/kg, BID, IP (VTP-49477, a close analog) for 28 days	Significant reduction in leukemia burden (Median: 2-fold in BM, 3-fold in SP, 6-fold in PB)	
MLL-r and NPM1c+	Leukemia	0.1% in chow (~175 mg/kg/day) for 28 days	Dramatic reductions in human leukemia cells in peripheral blood, spleen, and bone marrow. No observed toxicity.	[6]
MLL-r ALL (7 pediatric PDXs)	ALL	120 mg/kg, BID, PO for 28 days	Maintained complete responses (MCRs) in 6/7 PDXs. Significant reduction of leukemia infiltration in spleen (7/7) and bone marrow (6/7).	[7]
MLL-7	ALL	0.1% in chow	Complete Response (CR). T-C: 48.2 days, T/C: 8.1.	[7][8]

MLL-8	ALL	0.1% in chow	Progressive Disease (PD). T-C: 23.0 days, T/C: 4.9.	[7][8]
MLL-7 (Combination)	ALL	VTP-50469 (0.1% in chow) + VXL (Vincristine, Dexamethasone, L-asparaginase)	Maintained Complete Response (MCR). T-C: 77.0 days, T/C: 12.3. Significantly delayed progression vs. single agents.	[7][8]
MLL-8 (Combination)	ALL	VTP-50469 (0.1% in chow) + VXL	Maintained Complete Response (MCR). T-C: 49.1 days, T/C: 9.3. Significantly delayed progression vs. single agents.	[7][8]

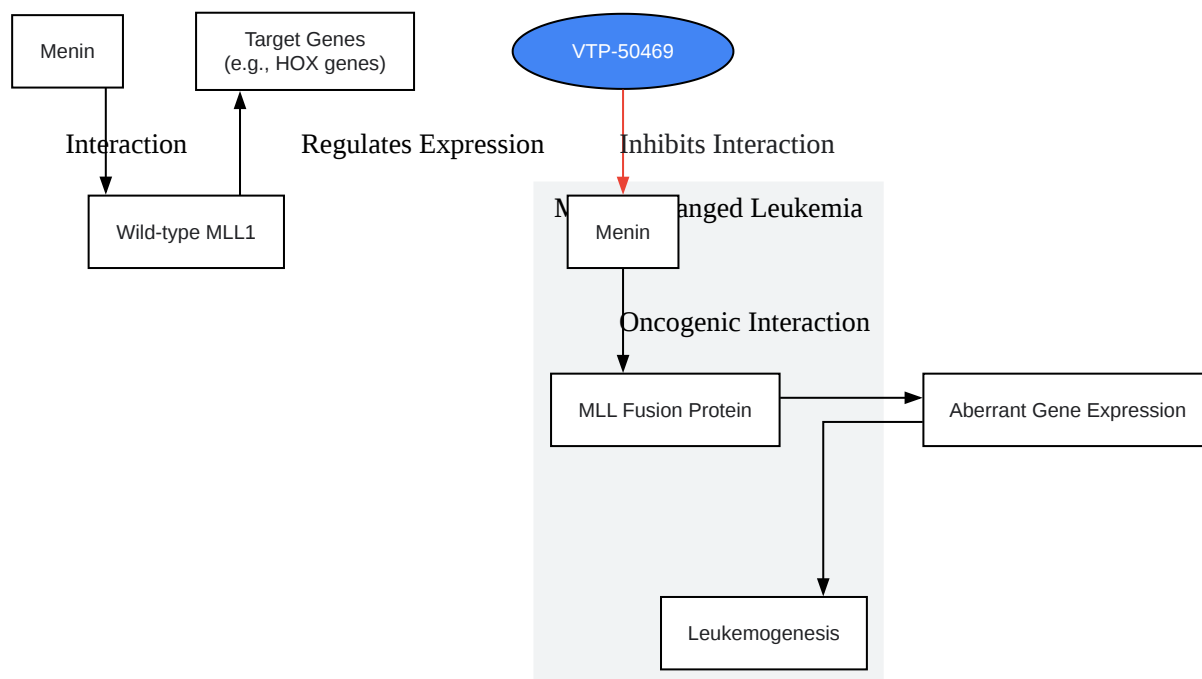
BM: Bone Marrow, SP: Spleen, PB: Peripheral Blood, T-C: Time to event for treated minus control, T/C: Ratio of median time to event for treated versus control

Table 3: VTP-50469 In Vivo Efficacy in Ewing Sarcoma Xenograft Models

Number of Models Tested	Treatment Regimen	Key Findings	Reference
7	100 or 120 mg/kg, BID, PO for 28 days	Statistically significant prolongation of time to event in 4 of 7 models. No objective responses (all progressive disease). Modest EFS T/C values ranging from 1.24 to 1.74.	[3] [5] [9]

Mechanism of Action

VTP-50469 is a potent inhibitor of the Menin-MLL protein-protein interaction, with a K_i of 104 pM.[\[1\]](#)[\[2\]](#) This interaction is crucial for the oncogenic activity of MLL fusion proteins and in NPM1-mutant leukemias.



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Caption: VTP-50469 Mechanism of Action.

The binding of VTP-50469 to Menin disrupts its interaction with the MLL fusion protein. This leads to the displacement of the Menin-MLL complex from chromatin, a reduction in the expression of MLL target genes, and subsequent induction of apoptosis and differentiation in leukemia cells.^{[10][11]}

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

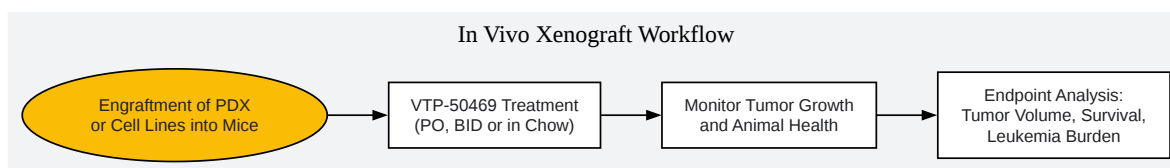
In Vitro Cell Viability Assay

- Cell Lines: A panel of human leukemia and Ewing Sarcoma cell lines were used.

- **Drug Exposure:** Cells were exposed to VTP-50469 at concentrations ranging from 3 nM to 3 μ M for 96 hours.[3]
- **Viability Assessment:** Cell viability was assessed using the Alamar Blue assay.
- **Data Analysis:** IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies

- **Animal Models:** Immune-deficient mice (e.g., NSG) were engrafted with patient-derived leukemia cells or Ewing Sarcoma cell lines.
- **Drug Formulation and Administration:** VTP-50469 was suspended in a vehicle of 0.5% Natrosol + 1% Polysorbate-80.[3] The formulation was sonicated until uniform and stored at 4°C.[3] Administration was performed by oral gavage (PO) twice daily (BID) or formulated in chow.[3][7][8]
- **Efficacy Assessment:** Tumor burden was monitored by measuring tumor volume or by detecting human CD45+ cells in peripheral blood.[8] Efficacy was assessed by event-free survival, objective response criteria, and analysis of leukemia infiltration in tissues.[7][8]



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Caption: In Vivo Xenograft Experimental Workflow.

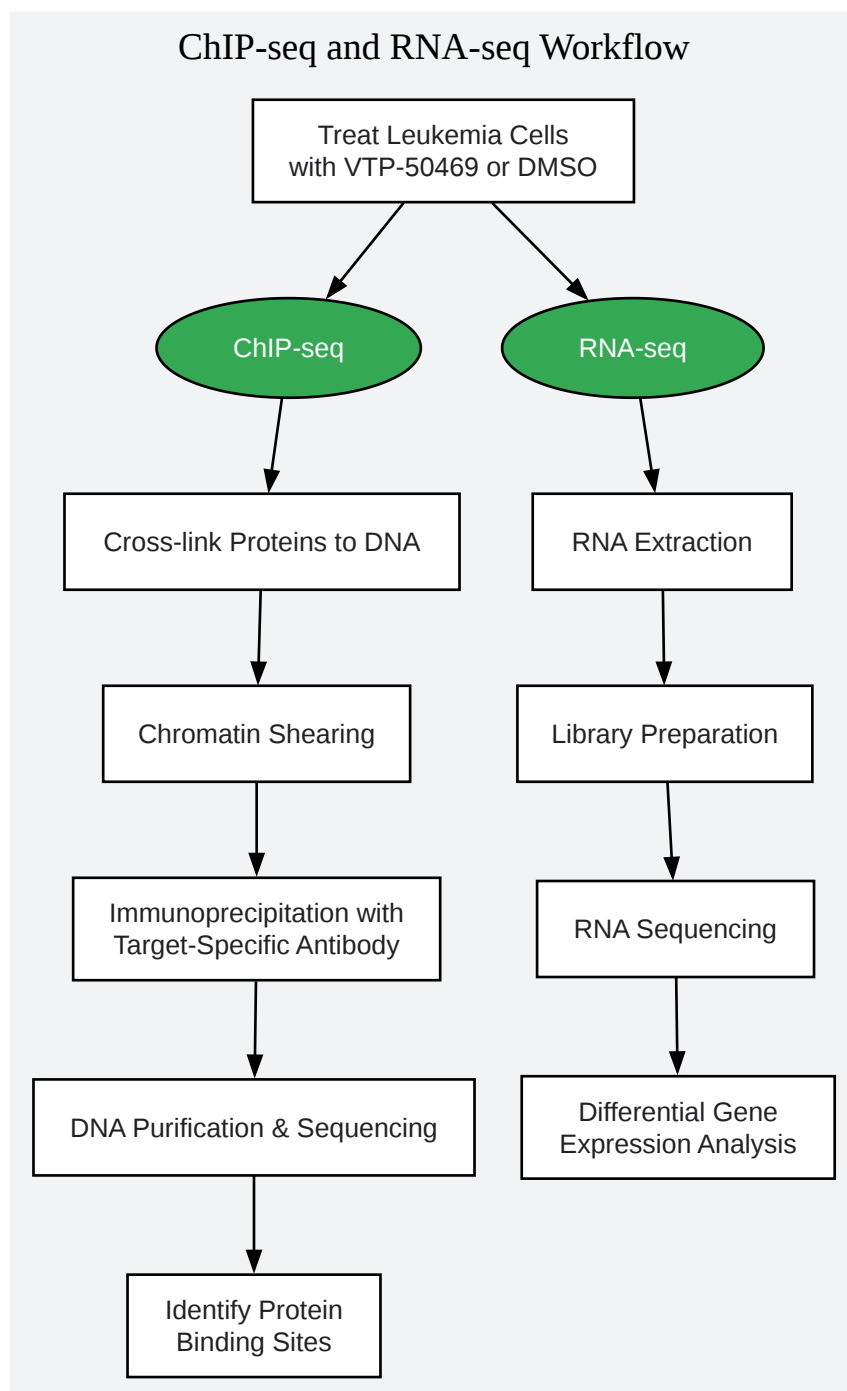
Chromatin Immunoprecipitation Sequencing (ChIP-seq)

- **Cell Treatment:** MOLM13 and RS4;11 cells were treated with VTP-50469 or DMSO for specified durations (e.g., 3 days).[11]

- **Cross-linking and Chromatin Preparation:** Cells were cross-linked with formaldehyde, lysed, and the chromatin was sheared by sonication to an average size of 200-500 bp.
- **Immunoprecipitation:** Chromatin was incubated with specific antibodies against Menin, MLL, or other proteins of interest.
- **Sequencing and Data Analysis:** DNA was purified, and sequencing libraries were prepared for high-throughput sequencing. Raw sequencing data can be accessed from the Gene Expression Omnibus (GEO) under accession number GSE127508.[\[11\]](#)

RNA Sequencing (RNA-seq)

- **Cell Treatment:** MOLM13 and RS4;11 cells were treated with VTP-50469 or DMSO for 2 and 7 days.[\[11\]](#)
- **RNA Extraction and Library Preparation:** Total RNA was extracted, and libraries were prepared for sequencing.
- **Sequencing and Data Analysis:** Differential gene expression analysis was performed to identify genes whose expression was altered by VTP-50469 treatment. The data is available under GEO accession number GSE127508.[\[11\]](#)



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